(2-Chloroethyl)cyclopentane
Overview
Description
(2-Chloroethyl)cyclopentane: is an organic compound with the molecular formula C7H13Cl It consists of a cyclopentane ring substituted with a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclopentane: One common method to synthesize (2-Chloroethyl)cyclopentane involves the alkylation of cyclopentane with 2-chloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Halogenation of Cyclopentane: Another method involves the halogenation of cyclopentane with chlorine gas in the presence of ultraviolet light to form cyclopentyl chloride, which is then reacted with ethylene to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes the halogenation of cyclopentane followed by alkylation with ethylene under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Chloroethyl)cyclopentane undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting with sodium hydroxide can produce 2-hydroxyethylcyclopentane.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form cyclopentene derivatives. This reaction typically requires a strong base such as potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form cyclopentanone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Elimination: Potassium tert-butoxide, dimethyl sulfoxide, elevated temperatures.
Oxidation: Potassium permanganate, aqueous conditions, room temperature.
Major Products:
2-Hydroxyethylcyclopentane: from nucleophilic substitution.
Cyclopentene derivatives: from elimination reactions.
Cyclopentanone derivatives: from oxidation reactions.
Scientific Research Applications
Chemistry: (2-Chloroethyl)cyclopentane is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. These derivatives may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials. It serves as a precursor in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)cyclopentane and its derivatives depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, derivatives with anticancer activity may inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Cyclopentane: A simple cycloalkane without the chloroethyl substitution.
2-Chloroethylbenzene: A similar compound with a benzene ring instead of a cyclopentane ring.
2-Chloroethylcyclohexane: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: (2-Chloroethyl)cyclopentane is unique due to its specific ring structure and chloroethyl substitution, which confer distinct chemical reactivity and potential applications. Its smaller ring size compared to cyclohexane derivatives may result in different steric and electronic properties, influencing its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-chloroethylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c8-6-5-7-3-1-2-4-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYEQHHLIYKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603309 | |
Record name | (2-Chloroethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84226-36-8 | |
Record name | (2-Chloroethyl)cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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